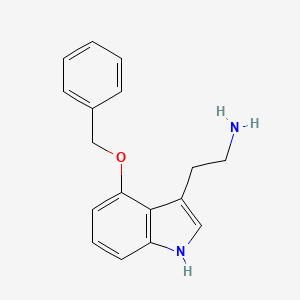

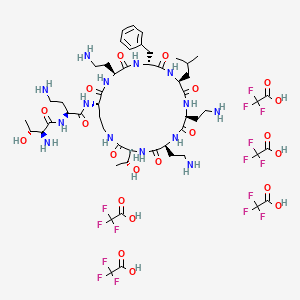

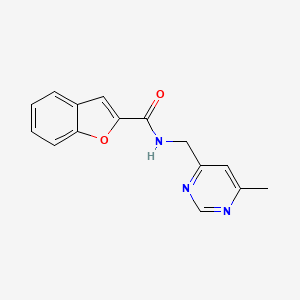

![molecular formula C11H13N3 B2721191 Methyl[(4-methylquinazolin-2-yl)methyl]amine CAS No. 1240527-06-3](/img/structure/B2721191.png)

Methyl[(4-methylquinazolin-2-yl)methyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl[(4-methylquinazolin-2-yl)methyl]amine” is a chemical compound with the IUPAC name N-methyl (4-methyl-2-quinazolinyl)methanamine . It has a molecular weight of 187.24 .

Synthesis Analysis

The synthesis of quinazolinone derivatives, which include “Methyl[(4-methylquinazolin-2-yl)methyl]amine”, often involves the amidation of 2-aminobenzoic acid derivatives . The process involves coupling anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride .Molecular Structure Analysis

The InChI code for “Methyl[(4-methylquinazolin-2-yl)methyl]amine” is 1S/C11H13N3/c1-8-9-5-3-4-6-10(9)14-11(13-8)7-12-2/h3-6,12H,7H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions of quinazolinone derivatives, including “Methyl[(4-methylquinazolin-2-yl)methyl]amine”, involve various processes such as the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, and cycloaddition reaction .Physical And Chemical Properties Analysis

“Methyl[(4-methylquinazolin-2-yl)methyl]amine” has a molecular weight of 187.24 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Quinazolinones

“Methyl[(4-methylquinazolin-2-yl)methyl]amine” is a derivative of quinazolinone . Quinazolinones are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They reveal various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity . These heterocycles are valuable intermediates in organic synthesis .

Biological Properties

Quinazolinone derivatives, including “Methyl[(4-methylquinazolin-2-yl)methyl]amine”, have a diverse range of biological properties . This makes them interesting for scientific research, particularly in the field of medicine .

Preparation of Substituted Quinazolinones

“Methyl[(4-methylquinazolin-2-yl)methyl]amine” can be used in the preparation of 2-substituted-4(3H)-quinazolinone, 3-substituted-4(3H)-quinazolinone, and 2,3-disubstituted-4(3H)-quinazolinone derivatives . These derivatives have a wide range of applications in scientific research .

Chemical Reactions

“Methyl[(4-methylquinazolin-2-yl)methyl]amine” can undergo various chemical reactions, including electrophilic substitution, oxidation, reduction, and reaction with metal ions . This makes it a versatile compound in chemical research .

Green Synthesis Process

“Methyl[(4-methylquinazolin-2-yl)methyl]amine” can be synthesized using an efficient tandem microwave-assisted green process . This process is environmentally friendly and yields good results .

Synthesis of Benzoxazinones

“Methyl[(4-methylquinazolin-2-yl)methyl]amine” can be used in the synthesis of benzoxazinones . Benzoxazinones are important compounds in organic synthesis .

Propiedades

IUPAC Name |

N-methyl-1-(4-methylquinazolin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-9-5-3-4-6-10(9)14-11(13-8)7-12-2/h3-6,12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTGCQKWFYJNES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)CNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl[(4-methylquinazolin-2-yl)methyl]amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

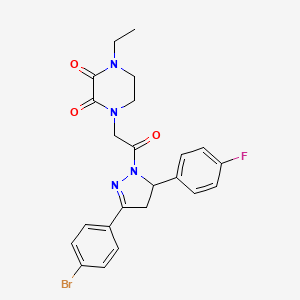

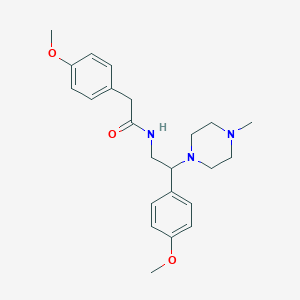

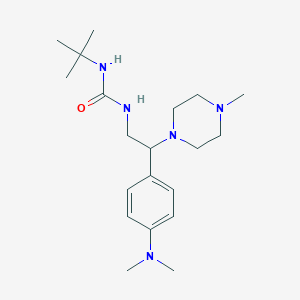

![N-1,3-benzodioxol-5-yl-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2721114.png)

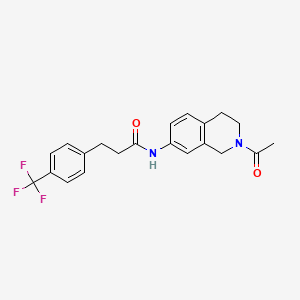

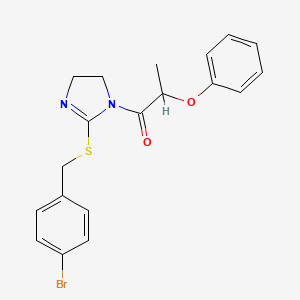

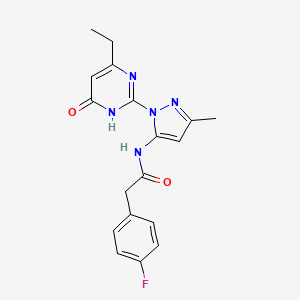

![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2721118.png)

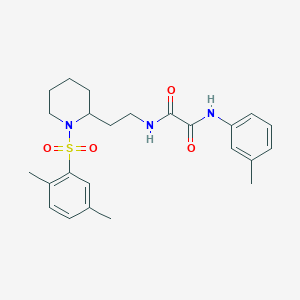

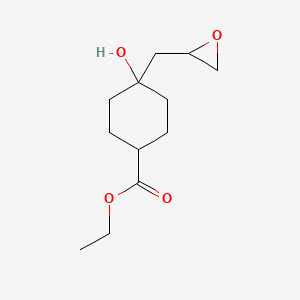

![1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2721123.png)